Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- is a complex organic compound known for its unique structure and properties. This compound features a naphtho[2,3-b]thiophene core with a 4-oxo substituent and a propanedinitrile group. Its molecular structure and functional groups make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- typically involves multi-step organic reactions. One common method includes the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available Pd/C and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce various hydroxy or amino-substituted compounds.
Scientific Research Applications
Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, (ethoxymethylene)-: Another derivative with different substituents, used in similar applications.
Naphtho[2,3-b]furan-4,9-dione: A related compound with a furan ring instead of a thiophene ring, synthesized via similar methods.
Uniqueness
Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- is unique due to its specific combination of functional groups and core structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific applications.
Properties
CAS No. |
143034-08-6 |
---|---|
Molecular Formula |
C15H6N2OS |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
2-(4-oxobenzo[f][1]benzothiol-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C15H6N2OS/c16-7-9(8-17)13-10-3-1-2-4-11(10)14(18)12-5-6-19-15(12)13/h1-6H |
InChI Key |
MEBHSVCHNYJFRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=C(C2=O)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.